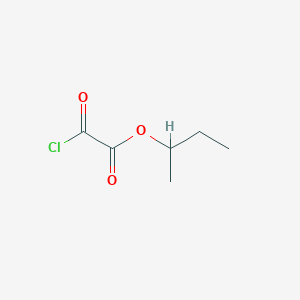

Butan-2-yl chloro(oxo)acetate

CAS No.: 54166-93-7

Cat. No.: VC19606798

Molecular Formula: C6H9ClO3

Molecular Weight: 164.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54166-93-7 |

|---|---|

| Molecular Formula | C6H9ClO3 |

| Molecular Weight | 164.59 g/mol |

| IUPAC Name | butan-2-yl 2-chloro-2-oxoacetate |

| Standard InChI | InChI=1S/C6H9ClO3/c1-3-4(2)10-6(9)5(7)8/h4H,3H2,1-2H3 |

| Standard InChI Key | UQDZZDYAPIRCSV-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)OC(=O)C(=O)Cl |

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is butan-2-yl 2-chloro-2-oxoacetate, reflecting its esterification of chlorooxoacetic acid with butan-2-ol. Its SMILES notation (CCC(C)OC(=O)C(=O)Cl) delineates the branched alkoxy group (butan-2-yl) attached to the carbonyl carbon of the chlorooxoacetate moiety . The InChIKey (UQDZZDYAPIRCSV-UHFFFAOYSA-N) serves as a unique identifier for database searches and structural comparisons .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 54166-93-7 | |

| Molecular Formula | C₆H₉ClO₃ | |

| Molecular Weight | 164.59 g/mol | |

| SMILES | CCC(C)OC(=O)C(=O)Cl | |

| InChIKey | UQDZZDYAPIRCSV-UHFFFAOYSA-N |

Stereochemical and Conformational Analysis

Synthesis and Reaction Pathways

Industrial and Laboratory Synthesis

Butan-2-yl chloro(oxo)acetate is typically synthesized via the esterification of chlorooxoacetic acid with butan-2-ol under acidic conditions. A modified procedure involves the use of B(C₆F₅)₃ as a Lewis acid catalyst in mesitylene, enabling efficient coupling at elevated temperatures (80–100°C) . The reaction proceeds via nucleophilic acyl substitution, where the alcohol oxygen attacks the electrophilic carbonyl carbon of chlorooxoacetic acid chloride.

Table 2: Representative Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | B(C₆F₅)₃ (5 mol%) | |

| Solvent | Mesitylene | |

| Temperature | 80–100°C | |

| Reaction Time | 24 hours | |

| Yield | 65–79% |

Mechanistic Insights

The catalytic role of B(C₆F₅)₃ lies in its ability to activate the acid chloride by coordinating to the carbonyl oxygen, thereby enhancing the electrophilicity of the acyl carbon . This mechanism parallels methodologies used in the synthesis of structurally related ketones, such as 4-(4-morpholinophenyl)butan-2-one, where analogous Lewis acids facilitate C–C bond formation .

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR (CDCl₃): Signals at δ 1.0–1.5 ppm correspond to the methyl and methylene protons of the butan-2-yl group. The carbonyl resonances appear as singlets at δ 2.1–2.3 ppm (oxoacetate) and δ 4.1–4.3 ppm (ester oxygen adjacency) .

-

¹³C NMR: Peaks at δ 170–175 ppm (carbonyl carbons) and δ 45–50 ppm (quaternary carbon adjacent to chlorine) confirm the chlorooxoacetate structure .

Thermal and Solubility Profiles

While experimental data on melting and boiling points remain unreported, analogous chlorooxoacetates exhibit low volatility and moderate solubility in polar aprotic solvents (e.g., DMF, acetonitrile) . The compound’s lipophilic butan-2-yl chain enhances miscibility with hydrocarbons, as evidenced by its elution behavior in chromatographic systems (cyclohexane:ethyl acetate = 20:1) .

Applications in Organic Synthesis

Acylation Reactions

Butan-2-yl chloro(oxo)acetate serves as an efficient acylating agent for amines and alcohols. In a demonstrated application, it was employed to synthesize 4-(3-oxobutyl)phenyl acetate, a precursor to bioactive coumarin derivatives . The chlorooxoacetate group acts as a leaving group, enabling nucleophilic displacement under mild conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume